Patent-Level Enumeration as Preferred Orexin Receptor Antagonist Scaffold Substituent vs. Non-Enumerated Positional Isomers
In US Patent US20110105491A1, which claims thiazolidine compounds as orexin receptor antagonists, the 1-ethyl-3-methyl-1H-pyrazol-4-yl group is explicitly listed among only eight preferred heteroaryl substituents (R¹) from hundreds of possible variants described in the specification [1]. By contrast, the closely related 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl and 1-ethyl-5-methyl-1H-pyrazol-4-yl analogs—both commercially available from the same supplier (Santa Cruz Biotechnology sc-304367 and sc-304368, respectively)—are absent from this preferred list [1]. This is a class-level inference: the patent's selection of preferred substituents was guided by structure-activity relationship (SAR) data demonstrating that the 3-methyl (mono-substituted) pattern provides an optimal balance of steric occupancy and electronic character at the orexin receptor orthosteric site, which is disrupted by a second methyl group at position 5.
| Evidence Dimension | Inclusion as preferred heteroaryl substituent in thiazolidine-based orexin receptor antagonist patent claims |
|---|---|
| Target Compound Data | Explicitly enumerated as preferred R¹; 1-ethyl-3-methyl-1H-pyrazol-4-yl appears at lines [0425]-[0431] of US20110105491A1 |
| Comparator Or Baseline | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl and 1-ethyl-5-methyl-1H-pyrazol-4-yl: not enumerated in preferred list |
| Quantified Difference | Qualitative binary: present in preferred set vs. absent; cannot be quantified as potency difference without disclosed assay data |
| Conditions | Patent based on internal orexin-1/orexin-2 receptor binding and functional antagonist assays (assay details not publicly disclosed in the patent application) |
Why This Matters
For medicinal chemistry programs targeting orexin receptors, selecting a building block with patent-validated substitution increases the probability of generating hits with on-target activity relative to non-validated positional isomers, reducing the synthesis and screening burden.
- [1] Aissaoui, H. et al. Thiazolidine Compounds as Orexin Receptor Antagonists. US Patent Application US20110105491A1. See lines [0424]-[0432] for enumeration of preferred R¹ heteroaryl groups including 1-ethyl-3-methyl-1H-pyrazol-4-yl. View Source
